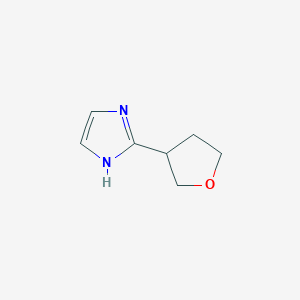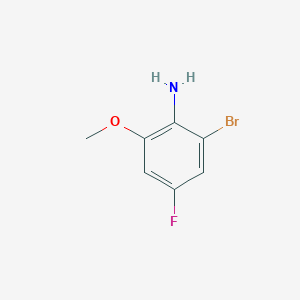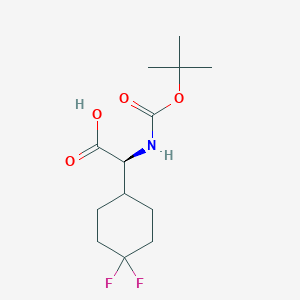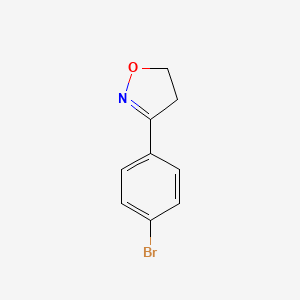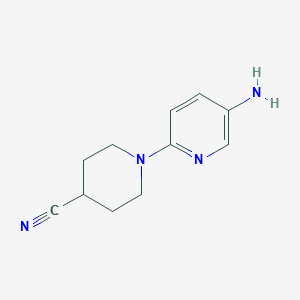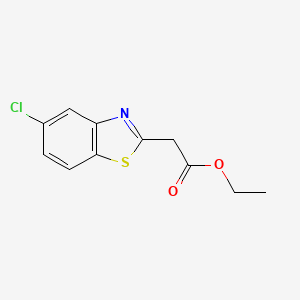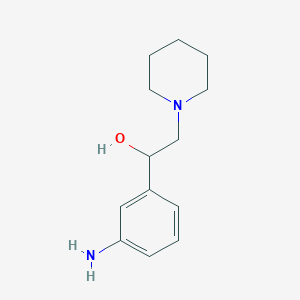
5-Bromo-4-isopropylthiazole
Vue d'ensemble
Description
5-Bromo-4-isopropylthiazole is a chemical compound with the CAS Number: 1025700-46-2. It has a molecular weight of 207.11 . This compound is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C6H9BrNS/c1-4(2)5-6(7)9-3-8-5/h3-4,9H,1-2H3 . The molecular weight of this compound is 207.11 g/mol .It is stored in a refrigerator and shipped at room temperature . The compound has a molecular weight of 206.11 g/mol .
Applications De Recherche Scientifique
Antimicrobial and Antitubercular Agents
- Synthesis and Evaluation as Antimicrobial Agents : A series of derivatives of 5-Bromo-4-isopropylthiazole have been synthesized, displaying promising antimicrobial and antitubercular activities. Specifically, compounds such as 4b and 6g exhibited enhanced potency compared to their parent compound against Mycobacterium tuberculosis (Kumar et al., 2010). Additionally, similar compounds have shown considerable antitubercular efficacy, indicating that the substituted 4-isopropylthiazole-2-carbohydrazide moiety is crucial for this activity (Mallikarjuna et al., 2009).
Anticancer Agents
- Anticancer Potential : Some compounds synthesized from this compound have shown notable anticancer activities. For instance, derivatives like 5-bromo-6-(4-chlorophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole have been recognized for their selectivity towards specific cancer cell lines, including leukemia (Noolvi et al., 2011).
Chemical Synthesis and Modification
- Chemical Synthesis : The derivatives of this compound have been utilized in various chemical synthesis processes. For example, the modification of 2-amino-4-phenylthiazole under microwave irradiation used 5-bromo-2-amino-4-phenylthiazole as a starting substance, highlighting the compound's relevance in chemical synthesis (Khrustalev, 2009).
Photodynamic Therapy Applications
- Photodynamic Therapy : The compound has found applications in photodynamic therapy, a treatment method for cancer. For instance, a study synthesized new zinc phthalocyanine derivatives incorporating this compound, which demonstrated significant potential in Type II photodynamic therapy for cancer treatment (Pişkin et al., 2020).
p53 Modulation in Cancer Therapy
- p53 Modulation : Derivatives of this compound have been used to modulate p53, a protein involved in cancer regulation. A particular derivative showed potent in vitro inhibition of p53-MDM2 interaction and significant apoptotic cell death induction in cancer cells, underscoring its potential as a cancer therapeutic agent (Bertamino et al., 2013).
Safety and Hazards
5-Bromo-4-isopropylthiazole is classified under GHS07. The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes in contact with the skin .
Propriétés
IUPAC Name |
5-bromo-4-propan-2-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS/c1-4(2)5-6(7)9-3-8-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLUHAQVFQKYLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(SC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732012 | |
| Record name | 5-Bromo-4-(propan-2-yl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1025700-46-2 | |
| Record name | 5-Bromo-4-(propan-2-yl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol](/img/structure/B1373846.png)
![1-[(2-Aminoethyl)amino]-3-(3,4-dichlorophenoxy)propan-2-ol](/img/structure/B1373847.png)
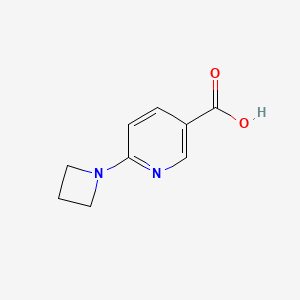
![4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B1373853.png)

